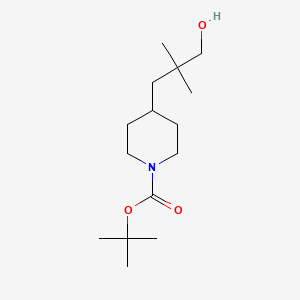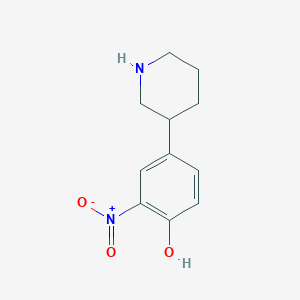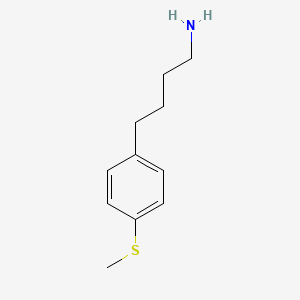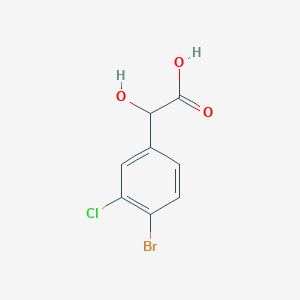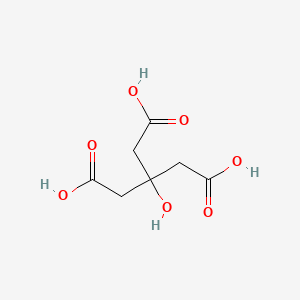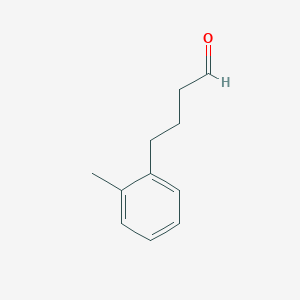
4-(2-Methylphenyl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylphenyl)butanal is an organic compound with the molecular formula C11H14O. It is an aldehyde with a phenyl group substituted at the fourth position of a butanal chain. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Methylphenyl)butanal can be synthesized through several methods. One common method involves the Grignard reaction, where a Grignard reagent reacts with a carbonyl compound to form the desired aldehyde. For example, the reaction of 2-methylphenylmagnesium bromide with butanal can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding nitrile or the reduction of the corresponding carboxylic acid. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylphenyl)butanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: 4-(2-Methylphenyl)butanoic acid.
Reduction: 4-(2-Methylphenyl)butanol.
Substitution: 4-(2-Bromomethylphenyl)butanal.
Scientific Research Applications
4-(2-Methylphenyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 4-(2-Methylphenyl)butanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important in biological systems. It can also undergo nucleophilic addition reactions, which are crucial in many metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylbutanal: Another aldehyde with a similar structure but different properties.
4-Phenylbutanal: Similar structure but lacks the methyl group on the phenyl ring.
2-Methyl-4-phenylbutanol: The reduced form of 4-(2-Methylphenyl)butanal.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its aromatic ring and aldehyde group make it a versatile compound in organic synthesis and industrial applications .
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4-(2-methylphenyl)butanal |
InChI |
InChI=1S/C11H14O/c1-10-6-2-3-7-11(10)8-4-5-9-12/h2-3,6-7,9H,4-5,8H2,1H3 |
InChI Key |
POKIORXDKMEVOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




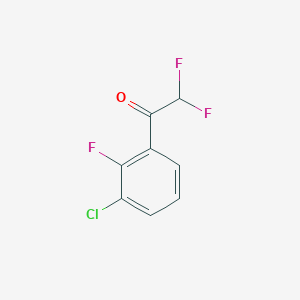
![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)
![hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one](/img/structure/B13608815.png)
